REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:7]([CH2:12][S:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:8]2[CH3:11])=[CH:4][C:3]=1[OH:25].[CH3:26][N:27]([CH2:29]N(C)C)[CH3:28]>O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:7]([CH2:12][S:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:8]2[CH3:11])=[C:4]([CH2:26][N:27]([CH3:29])[CH3:28])[C:3]=1[OH:25]
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Name
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|
Quantity
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76.4 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C(=C(N(C2=C1)C)CSC1=CC=CC=C1)C(=O)OCC)O
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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CN(C)CN(C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
|
The precipitated crystalls were removed
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Type
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WASH
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Details
|
washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C2C(=C(N(C2=C1)C)CSC1=CC=CC=C1)C(=O)OCC)CN(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |